Isosteviol Acyl-beta-D-glucuronide

Drug Metabolism Pharmacokinetics Glucuronidation

Isosteviol acyl-β-D-glucuronide is the principal UGT-mediated Phase II metabolite of isosteviol, essential for accurate LC-MS/MS quantitation in preclinical DMPK and DDI studies. Using parent isosteviol as a surrogate leads to inaccurate quantitation due to distinct chromatographic retention, ionization efficiency, and fragmentation patterns. • Authentic metabolite standard for correct retention time and MS/MS identification • Critical for resolving isomeric acyl migration products during method validation • Supports in vitro DDI assessment via UGT inhibition/induction assays Supplied with Certificates of Analysis; shipped under controlled conditions.

Molecular Formula C26H38O9
Molecular Weight 494.6 g/mol
Cat. No. B1515298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosteviol Acyl-beta-D-glucuronide
Molecular FormulaC26H38O9
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C
InChIInChI=1S/C26H38O9/c1-23-9-5-14-24(2)7-4-8-25(3,13(24)6-10-26(14,12-23)11-15(23)27)22(33)35-21-18(30)16(28)17(29)19(34-21)20(31)32/h13-14,16-19,21,28-30H,4-12H2,1-3H3,(H,31,32)/t13-,14-,16-,17-,18-,19?,21-,23-,24+,25+,26-/m0/s1
InChIKeyHIZZTUWFGBYLHI-XRIZBUMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosteviol Acyl-beta-D-glucuronide: Primary Phase II Metabolite for Isosteviol Pharmacokinetic and Toxicological Studies


Isosteviol acyl-β-D-glucuronide (CAS: 1080018-94-5) is the principal Phase II metabolite of isosteviol, a diterpenoid scaffold compound derived from stevioside [1]. This glucuronide conjugate is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, representing the dominant metabolic fate of isosteviol in both human and rat hepatic systems [1]. In vitro studies in human liver microsomes supplemented with UDPGA demonstrate that isosteviol is predominantly metabolized to this acyl-β-D-glucuronide, with a half-life of 24.9 minutes and an estimated intrinsic clearance of 0.349 mL/min/kg [1]. The compound serves as an essential analytical reference standard for quantifying isosteviol glucuronidation in preclinical pharmacokinetic, drug-drug interaction, and toxicological assessments.

Why Generic Isosteviol or Steviol Glucuronide Standards Cannot Substitute for Isosteviol Acyl-beta-D-glucuronide in Quantitative Analysis


Procurement decisions for analytical standards in isosteviol research cannot rely on substitution with the parent compound isosteviol or the structurally related steviol glucuronide. Isosteviol acyl-β-D-glucuronide is the specific, authentic metabolite generated by hepatic UGT enzymes and excreted into bile [1]. Using the parent isosteviol as a surrogate fails to account for the distinct chromatographic retention, ionization efficiency, and fragmentation patterns of the glucuronide conjugate in LC-MS/MS assays, leading to inaccurate quantitation [2]. While steviol glucuronide shares the glucuronide moiety, it possesses a different aglycone core (ent-kaurenoic acid vs. the rearranged isosteviol skeleton), resulting in distinct physicochemical properties and potential cross-reactivity differences in immunoassays [3]. Furthermore, acyl glucuronides as a class exhibit inherent chemical instability and pH-dependent intramolecular migration, necessitating the use of the authentic metabolite standard to develop and validate robust sample handling and analytical methods [4].

Quantitative Comparative Evidence for Isosteviol Acyl-beta-D-glucuronide as the Definitive Analytical Standard


Hepatic Clearance of Isosteviol Acyl-beta-D-glucuronide vs. Parent Isosteviol in Human Liver Microsomes

In human liver microsomes supplemented with UDPGA, isosteviol is rapidly and predominantly metabolized to its acyl-β-D-glucuronide, with an in vitro half-life of 24.9 minutes and an estimated intrinsic clearance (CLint) of 0.349 mL/min/kg [1]. In stark contrast, when incubated with NADPH-only (representing Phase I metabolism), isosteviol remained largely unmetabolized, demonstrating a negligible contribution of Phase I biotransformation to its hepatic clearance [1].

Drug Metabolism Pharmacokinetics Glucuronidation

Biliary Excretion of Isosteviol Acyl-beta-D-glucuronide vs. Unconjugated Isosteviol in Isolated Perfused Rat Liver

Using the rat isolated perfused liver model, isosteviol demonstrated high clearance from the perfusate (21.4 ± 4.8 mL/min) with a short half-life (13 ± 4 min) [1]. Crucially, incubation of bile samples with α-glucuronidase confirmed that isosteviol is conjugated in the liver and excreted into the bile exclusively as the glucuronide. The glucuronidated metabolite accounted for 23 ± 4% of the total administered dose, and no unconjugated isosteviol-glucuronide was detected in the perfusate [1].

Hepatobiliary Transport Drug Disposition Excretion

Species-Specific Glucuronidation Profile: Isosteviol Acyl-beta-D-glucuronide as the Predominant Metabolite in Humans

LC-MS/MS and Q-TOF analysis of isosteviol metabolism in human and rat liver fractions revealed that isosteviol is mainly metabolized to its acyl-β-D-glucuronide in both species [1]. While this glucuronide is the principal metabolite in humans, rat liver fractions additionally generated dihydroxy-isosteviol and two mono-hydroxy derivatives, highlighting species-specific differences in the metabolite profile [1]. This underscores the necessity of using the human-specific metabolite standard for accurate translation of preclinical findings.

Species Differences Biotransformation LC-MS/MS

Analytical Challenge of Acyl Glucuronide Instability: Requirement for Authentic Isosteviol Acyl-beta-D-glucuronide Standard

Drug acyl glucuronides, as a class, are chemically reactive and unstable, undergoing pH-dependent hydrolysis and intramolecular migration to form isomers that can covalently bind to proteins [1]. This inherent instability necessitates the use of the authentic metabolite standard to develop and validate robust sample handling procedures (e.g., rapid cooling, acidification) and analytical methods [1]. The specific migration and hydrolysis kinetics of isosteviol acyl-β-D-glucuronide cannot be reliably predicted from other acyl glucuronides due to the influence of the aglycone structure [1].

Acyl Glucuronide Reactivity Bioanalysis Sample Stability

Validated Research and Industrial Applications for Isosteviol Acyl-beta-D-glucuronide


Quantitative Bioanalysis of Isosteviol Glucuronidation in Preclinical Pharmacokinetic Studies

Isosteviol acyl-β-D-glucuronide serves as the definitive analytical reference standard for developing and validating LC-MS/MS methods to quantify isosteviol glucuronidation in plasma, urine, and bile from preclinical species. Given that glucuronidation is the primary clearance pathway for isosteviol in humans, with a CLint of 0.349 mL/min/kg [1], accurate measurement of this metabolite is essential for determining systemic exposure, bioavailability, and clearance. The use of the authentic standard ensures correct identification based on retention time and MS/MS fragmentation, preventing misidentification due to the presence of isomeric acyl migration products [2].

In Vitro Drug-Drug Interaction (DDI) Studies Involving UGT Enzymes

This metabolite standard is critical for in vitro DDI studies assessing the potential of new chemical entities to inhibit or induce UGT enzymes responsible for isosteviol glucuronidation. By quantifying the formation rate of isosteviol acyl-β-D-glucuronide in human liver microsomes or hepatocytes in the presence and absence of a test compound, researchers can calculate IC50 values and predict clinical DDI risk [1]. This is particularly relevant for compounds intended for co-administration with drugs known to affect UGT pathways.

Investigation of Acyl Glucuronide-Mediated Toxicity and Covalent Protein Binding

As an acyl glucuronide, isosteviol acyl-β-D-glucuronide possesses the potential for pH-dependent intramolecular migration and covalent binding to proteins, a mechanism implicated in idiosyncratic drug toxicity [1]. The authentic standard is required for in vitro studies designed to measure its degradation half-life, isomerization kinetics, and the extent of covalent adduct formation with human serum albumin or liver proteins. These studies are crucial for assessing the toxicological risk profile of isosteviol and its derivatives, informing decisions on lead optimization and clinical development [1].

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